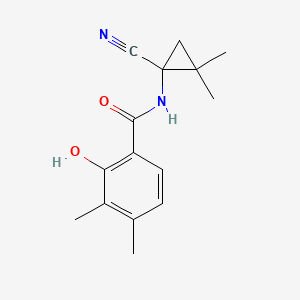
N-(1-Cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide, also known as CP-31398, is a small molecule compound that has been extensively studied for its potential therapeutic uses. It was first identified as a compound that could restore the function of the tumor suppressor protein p53, which is frequently mutated in many types of cancer. In recent years, CP-31398 has been found to have a wide range of other potential applications in scientific research.
Wirkmechanismus
N-(1-Cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide works by binding to the DNA-binding domain of mutant p53 proteins and stabilizing their structure. This allows the mutant proteins to fold correctly and regain their function as tumor suppressors. N-(1-Cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide has also been shown to induce the expression of other genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-(1-Cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide has been shown to have a wide range of biochemical and physiological effects in various cell types. It can induce cell death in cancer cells, inhibit the growth of tumors, and enhance the activity of other anti-cancer drugs. N-(1-Cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide has also been shown to induce the expression of genes involved in DNA repair and apoptosis, which can help to prevent the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-Cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide in lab experiments is its ability to restore the function of mutant p53 proteins. This can be particularly useful in studying the effects of p53 mutations on cellular processes. However, one limitation of using N-(1-Cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are many potential future directions for the study of N-(1-Cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide. One area of research could focus on the development of more effective and less toxic derivatives of N-(1-Cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide for use in cancer treatment. Another area of research could focus on the identification of other cellular processes that are affected by N-(1-Cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide, which could lead to the development of new therapeutic approaches for a variety of diseases.
Synthesemethoden
N-(1-Cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. One commonly used method involves the reaction of 3,4-dimethylaniline with 2-bromo-1-cyano-2,2-dimethylcyclopropane, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting compound can then be purified and isolated using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide has been widely studied for its potential therapeutic uses in cancer treatment. It has been shown to restore the function of mutant p53 proteins, which can lead to the induction of cell death in cancer cells. In addition to its potential as a cancer treatment, N-(1-Cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide has also been studied for its effects on other cellular processes such as DNA repair and apoptosis.
Eigenschaften
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9-5-6-11(12(18)10(9)2)13(19)17-15(8-16)7-14(15,3)4/h5-6,18H,7H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZDFUVSOGCOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NC2(CC2(C)C)C#N)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2,2-dimethylcyclopropyl)-2-hydroxy-3,4-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-methoxy-1H-indol-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2645726.png)

![ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2645729.png)
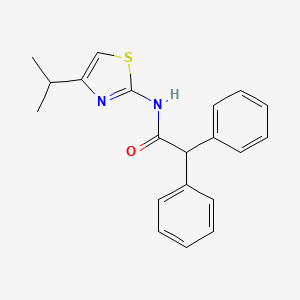
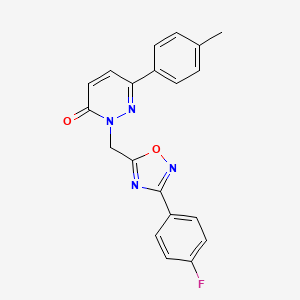
![Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2645735.png)
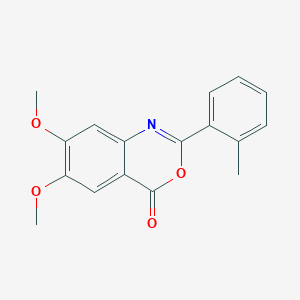
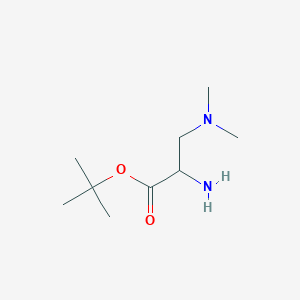

![4-Iodo-6-phenyldibenzo[b,d]furan](/img/structure/B2645741.png)
![4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2645743.png)

![N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2645745.png)
